Compound Description: PD-128,907 is a dopamine D3 receptor agonist with high affinity for the D3 receptor subtype. It exhibits selectivity for D3 over D2 receptors and has been used as a pharmacological tool to investigate the role of D3 receptors in various behavioral and physiological processes. []
Relevance: Although structurally distinct from the target compound, PD-128,907's relevance stems from its action as a dopamine D3 receptor agonist. Understanding the structure-activity relationships of D3 receptor ligands, like PD-128,907, can provide insights into designing and developing novel compounds, potentially including analogs of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine, with improved D3 receptor activity or selectivity. Further investigation is needed to determine if the target compound interacts with dopamine receptors. []
Compound Description: PD-128,908 is the enantiomer of PD-128,907. It exhibits lower affinity for dopamine receptors compared to PD-128,907. []
Relevance: Like its enantiomeric counterpart, PD-128,908 highlights the significance of stereochemistry in determining the biological activity of compounds interacting with dopamine receptors. Even small structural modifications, such as changes in chirality, can profoundly impact a compound's binding affinity and functional effects at these receptors. Therefore, exploring the stereochemistry of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine and its potential enantiomers could be crucial in understanding its pharmacological properties and interactions with potential targets, including dopamine receptors. []
Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist known to induce yawning behavior in rats. This effect is attributed to its agonist activity at D3 receptors, with higher doses leading to D2 receptor-mediated inhibition of yawning. []
Relevance: The ability of quinelorane to interact with both D2 and D3 receptors makes it relevant to the exploration of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Examining if the target compound exhibits similar dual-receptor activity or shows a preference for one subtype over the other could provide valuable information about its potential pharmacological profile and therapeutic applications. Investigating the structural elements influencing the receptor selectivity of compounds like quinelorane could guide the design and optimization of novel compounds targeting specific dopamine receptor subtypes, potentially including analogs of the target compound. []
Compound Description: Pramipexole is a dopamine agonist with a higher affinity for D3 receptors compared to D2 receptors. It is clinically used for treating Parkinson's disease and restless legs syndrome. []
Relevance: The therapeutic relevance of pramipexole in treating dopamine-related disorders and its preferential binding to D3 receptors makes it an important reference point. Evaluating if 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine shares a similar binding preference for D3 receptors or exhibits activity at other dopamine receptor subtypes would be crucial to understanding its potential therapeutic applications. []
Compound Description: 7-OH-DPAT is a dopamine D3 receptor agonist that displays selectivity for D3 over D2 receptors. It serves as a pharmacological tool for investigating the functional role of D3 receptors in various experimental settings. []
Relevance: Similar to other D3 agonists, the presence of 7-OH-DPAT in this list reinforces the importance of studying the potential interactions of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine with dopamine receptors, particularly the D3 subtype. Comparative studies between 7-OH-DPAT and the target compound could provide insights into the structure-activity relationships governing D3 receptor activation and selectivity. []
Compound Description: Quinpirole is a potent dopamine agonist with high affinity for D2 and D3 receptors, often used in research to investigate the role of dopamine in motor control, reward, and other brain functions. []
Relevance: The potent activity of quinpirole at both D2 and D3 receptors makes it relevant to the target compound investigation. Determining if 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine shows a similar lack of subtype selectivity or preferentially targets a specific dopamine receptor subtype would be crucial in evaluating its potential pharmacological effects and applications. []
Compound Description: Bromocriptine is a dopamine agonist with a slight preference for D2 receptors. It is used clinically for its antiparkinsonian effects and in treating hyperprolactinemia. []
Relevance: The therapeutic application of bromocriptine in treating Parkinson's disease highlights its relevance to the study of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Assessing if the target compound possesses similar antiparkinsonian properties or interacts differently with dopamine receptors could provide valuable insights into its potential therapeutic uses and help elucidate its mechanism of action. []
Compound Description: Apomorphine is a dopamine agonist with a strong affinity for both D2 and D3 receptors. It is used in treating Parkinson's disease, particularly for managing motor fluctuations and "off" episodes. []
Relevance: Similar to quinpirole, apomorphine's non-selective agonism at dopamine receptors emphasizes the importance of investigating the receptor subtype selectivity of the target compound. Understanding whether 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine exhibits a similar broad-spectrum activity at dopamine receptors or demonstrates a preference for specific subtypes would be crucial in evaluating its potential therapeutic applications and understanding its possible effects on dopaminergic neurotransmission. []
Compound Description: L-741,626 is a dopamine antagonist with a preferential affinity for D2 receptors over D3 receptors. It is a valuable tool for researching the distinct roles of D2 receptors in various brain functions and behaviors. []
Relevance: L-741,626's selectivity for D2 receptors underscores the need to investigate the receptor subtype selectivity of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Characterizing the target compound's binding profile at different dopamine receptor subtypes, and comparing it with L-741,626, will be important for understanding its potential mechanism of action and predicting its pharmacological effects. []
Compound Description: Haloperidol is a typical antipsychotic medication with a higher affinity for D2 receptors than D3 receptors. It is used to treat schizophrenia and other psychotic disorders but can cause extrapyramidal side effects due to its D2 receptor blockade. []
Relevance: Haloperidol's use as an antipsychotic and its potential to cause motor side effects underscores the significance of understanding the interactions of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine with dopamine receptors, especially the D2 subtype. Exploring whether the target compound exhibits antipsychotic-like properties or induces motor side effects in animal models could be valuable for assessing its potential therapeutic window and guiding further development. []
Relevance: Similar to other compounds with moderate D3 selectivity, the presence of nafadotride in this list highlights the importance of carefully evaluating the receptor binding profile of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. It will be important to determine if it exhibits similar moderate selectivity, no selectivity, or a preference for a different subtype. []
Compound Description: U99194 is another dopamine antagonist with reported selectivity for D3 over D2 receptors, although its affinity for D3 receptors is relatively low, limiting its utility as a highly selective pharmacological tool. []
Relevance: U99194, despite its limitations in selectivity, serves as a reminder that even compounds with reported selectivity for one receptor subtype may interact with other subtypes, especially at higher concentrations. This emphasizes the need for comprehensive evaluation of the binding profile of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine to fully characterize its interactions with dopamine receptors and other potential targets. []
Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. It has been investigated for its potential therapeutic effects in treating drug addiction and other conditions. []
Relevance: Given that SB-277011A is a selective D3 antagonist, comparing its pharmacological profile with that of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine would be particularly informative. If the target compound exhibits a similar selectivity profile and pharmacological effects, it could suggest a potential role in treating similar conditions. []
Compound Description: PG01037 is a selective dopamine D3 receptor antagonist with potential therapeutic implications in treating schizophrenia and drug addiction. []
Relevance: Similar to SB-277011A, the D3 receptor selectivity of PG01037 makes it a relevant reference point for 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Investigating if the target compound shares a similar pharmacological profile or interacts differently with D3 receptors could provide valuable information about its potential therapeutic applications and help elucidate its mechanism of action. []
Compound Description: GR218,231 is a selective dopamine D3 receptor antagonist that exhibits similar in vivo and in vitro profiles to S33084. It effectively blocks the effects of the D3 agonist PD128,907, indicating its antagonistic properties at D3 receptors. []
Relevance: GR218,231 serves as an example of a compound with confirmed D3 receptor antagonist activity, providing a benchmark for comparison with 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Studying if the target compound displays comparable antagonistic effects at D3 receptors or shows a different activity profile would be crucial for understanding its potential pharmacological actions and therapeutic implications. []
Compound Description: S33084 is a novel, potent, selective, and competitive antagonist at dopamine D3 receptors. It exhibits a high affinity for D3 receptors and a significantly lower affinity for D2 receptors and other receptors. []
Relevance: S33084's high selectivity and potency for D3 receptors make it particularly relevant to the study of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. Evaluating the target compound's binding affinity and selectivity for D3 receptors, in comparison to S33084, would be essential to determine if it also possesses potential as a selective D3 antagonist and to predict its potential pharmacological effects. Further investigations, including functional assays, could reveal if the target compound shares a similar mechanism of action with S33084 at D3 receptors. []
Derivatives of 1,2-bis-sulfonamide
Compound Description: The first abstract mentions a series of 1,2-bis-sulfonamide derivatives with varying substituents (R1 to R18), including heterocyclic and aromatic groups. These compounds are being investigated for their ability to modulate chemokine receptors. []
Relevance: While the specific structure of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine is not directly comparable to the 1,2-bis-sulfonamide derivatives, the presence of heterocyclic moieties in both suggests a potential area of structural similarity. It could be insightful to explore if incorporating specific structural features from the 1,2-bis-sulfonamides, especially those contributing to their chemokine receptor modulation, into the design of analogs of 1,2,3,4-tetramethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine could lead to compounds with enhanced or modified biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.